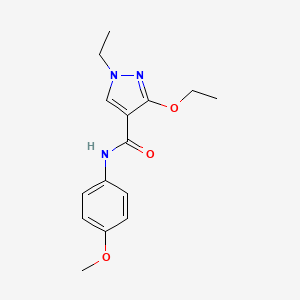

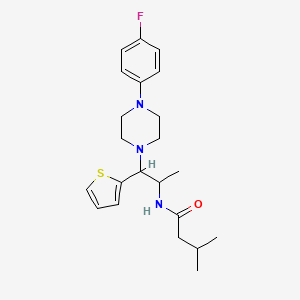

![molecular formula C20H19N5O5S2 B2699688 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 330672-47-4](/img/structure/B2699688.png)

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as their heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

1,3,4-Thiadiazoles have a five-membered ring structure with two nitrogen atoms and one sulfur atom . The exact structure of a specific 1,3,4-thiadiazole derivative would depend on the substituents attached to the ring.Aplicaciones Científicas De Investigación

Quality Control and Anticonvulsant Potential Research has developed quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives. One study focused on synthesizing N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showing high anticonvulsive activity compared to the classic drug "Depakin". This work aimed to develop identification, impurity determination, and quantitative analysis methods for further substance standardization (Sych et al., 2018).

Antibacterial and Antileishmanial Activities A series of N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazol-2-yl] and N-[5-(nitrophenyl)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that nitroimidazole derivatives displayed significant activity against Gram-positive bacteria, while nitrophenyl analogues were inactive against both Gram-positive and Gram-negative bacteria (Foroumadi et al., 2003). Additionally, another study found that 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives had strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam, with the piperazine analog being the most active compound (Foroumadi et al., 2005).

Antiprotozoal and Anti-H. pylori Activities Research into optimizing antileishmanial activity of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles led to the identification of compounds with promising activity in both promastigote and amastigote forms of Leishmania major. Notably, one compound showed very low toxicity against macrophages, highlighting its potential therapeutic index (Tahghighi et al., 2011). In another study, derivatives targeting H. pylori infections exhibited strong inhibitory activity, with certain compounds showing potent inhibitory activity superior to standard drug metronidazole (Moshafi et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S2/c26-18(14-7-9-17(10-8-14)32(29,30)24-11-2-1-3-12-24)21-20-23-22-19(31-20)15-5-4-6-16(13-15)25(27)28/h4-10,13H,1-3,11-12H2,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYZXNDQSDDSPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

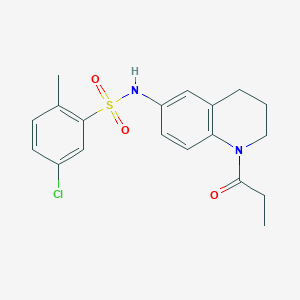

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2699608.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2699609.png)

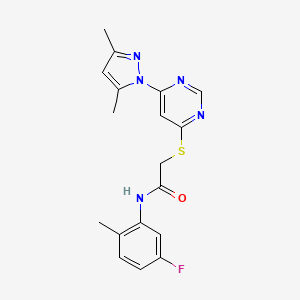

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2699610.png)

![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2699615.png)

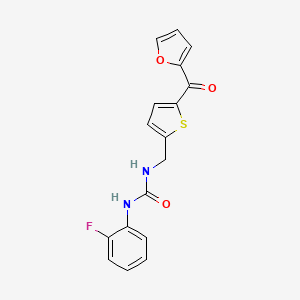

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2699620.png)

![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2699621.png)

![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)